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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for loading cells with Fura-PE3 AM, a ratiometric

fluorescent indicator used for measuring intracellular calcium concentration. Fura-PE3 is a

derivative of Fura-2, designed to have improved retention within the cell, reducing leakage and

accumulation in organelles.[1]

Principle of Fura-PE3 AM
Fura-PE3 AM is a cell-permeant acetoxymethyl (AM) ester. Once it crosses the cell membrane,

intracellular esterases cleave the AM groups, trapping the active, calcium-sensitive Fura-PE3
dye inside the cell.[1] The fluorescence excitation of Fura-PE3 shifts upon binding to calcium.

By measuring the ratio of fluorescence intensity at two different excitation wavelengths

(typically 340 nm and 380 nm) while monitoring emission at a single wavelength (~510 nm), the

intracellular calcium concentration can be accurately determined.[2] This ratiometric

measurement minimizes issues like uneven dye loading, photobleaching, and variations in cell

thickness.[3]
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Reagent Preparation
a. Fura-PE3 AM Stock Solution:

Prepare a 1 to 10 mM stock solution of Fura-PE3 AM in high-quality, anhydrous dimethyl

sulfoxide (DMSO).[4]

Storage: Store the DMSO stock solution in small aliquots, desiccated and protected from

light at -20°C. Under these conditions, the stock solution should be stable for several

months.[4][5] Avoid repeated freeze-thaw cycles.[5] Always warm the vial to room

temperature before opening to prevent condensation, which can hydrolyze the AM ester.[5]

b. Pluronic® F-127 Solution:

Prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO.[1]

Pluronic® F-127 is a non-ionic detergent that aids in the solubilization and dispersion of the

Fura-PE3 AM ester in the aqueous loading buffer, facilitating more uniform cell loading.[1][3]

[6]

c. Loading Buffer:

A common loading buffer is Hanks' Balanced Salt Solution (HBSS) or a similar physiological

buffer (e.g., Krebs-Ringer-HEPES-glucose) with a pH between 7.2 and 7.4.[3][5][7]

Avoid amine-containing buffers like Tris.[1]

For some cell types, adding a low percentage of bovine serum albumin (BSA), for example

0.5%, to the buffer can be beneficial.[5][7] However, be aware that serum contains esterases

that can cleave the AM ester extracellularly.[8]

d. (Optional) Probenecid Stock Solution:

Prepare a 25 mM stock solution of probenecid. One method is to dissolve it in 1 M NaOH

and then dilute with your chosen buffer.[9]

Probenecid is an organic anion transport inhibitor that can be used to reduce the leakage of

the de-esterified dye from the cells.[3][4]
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Cell Preparation
Culture cells on coverslips, in multi-well plates, or in suspension, depending on the

experimental setup.[1][10]

For adherent cells, ensure they are at the desired confluency (e.g., 80-90%) before loading.

[2]

If using coverslips, they can be pre-coated with a substance like poly-L-lysine to promote cell

adhesion.[10]

Cell Loading Protocol
This protocol provides a general guideline and should be optimized for your specific cell type

and experimental conditions.[1]

Prepare the Fura-PE3 AM Working Solution:

On the day of the experiment, thaw an aliquot of the Fura-PE3 AM stock solution to room

temperature.[4]

To aid in solubilization, you can mix the Fura-PE3 AM stock solution with an equal volume

of 20% Pluronic® F-127 in DMSO before diluting it into the loading buffer.[1] This will result

in a final Pluronic® F-127 concentration of approximately 0.02-0.04%.[1][9]

Dilute the Fura-PE3 AM/Pluronic® F-127 mixture into the pre-warmed loading buffer to a

final Fura-PE3 AM concentration of 1-5 µM.[1][7] The optimal concentration needs to be

determined empirically for each cell type.[4]

If using probenecid, it can be added to the loading buffer at a final concentration of 1-2.5

mM.[4]

Vortex the final working solution briefly to ensure it is well-mixed.

Loading the Cells:

Wash the cells twice with the pre-warmed loading buffer to remove any residual culture

medium.[7][10]
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Add the Fura-PE3 AM working solution to the cells.

Incubate the cells for 15 to 60 minutes.[1] The optimal incubation time and temperature

should be determined empirically. Incubation is often performed at 37°C, but room

temperature may reduce dye compartmentalization into organelles.[4][8]

Protect the cells from light during incubation.[5][7]

Washing and De-esterification:

After incubation, remove the loading solution and wash the cells at least twice with fresh,

pre-warmed loading buffer (containing probenecid if used during loading) to remove any

extracellular dye.[4][10]

Incubate the cells for an additional 30 minutes in the fresh buffer to allow for complete de-

esterification of the AM ester by intracellular esterases.[8][11]

Calcium Imaging
Mount the coverslip with the loaded cells onto a perfusion chamber on the microscope stage.

[10][11]

Excite the cells alternately at 340 nm and 380 nm and collect the emission at approximately

510 nm.[2]

The ratio of the fluorescence intensities at the two excitation wavelengths is used to

calculate the intracellular calcium concentration.
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Parameter Recommended Range Notes

Fura-PE3 AM Stock

Concentration
1 - 10 mM in anhydrous DMSO

Prepare fresh or use aliquots

stored at -20°C.[1][4]

Pluronic® F-127 Stock

Concentration
20% (w/v) in DMSO Aids in dye solubilization.[1]

Final Fura-PE3 AM

Concentration
1 - 5 µM

Optimize for your cell type.[1]

[7]

Final Pluronic® F-127

Concentration
0.02 - 0.04%

Helps prevent dye aggregation

in aqueous buffer.[1][9]

(Optional) Probenecid

Concentration
1 - 2.5 mM

Reduces dye leakage from

cells.[4]

Loading Temperature Room Temperature to 37°C

Lower temperatures may

reduce compartmentalization.

[4]

Loading Time 15 - 60 minutes Optimize for your cell type.[1]

De-esterification Time ~30 minutes
Allows for complete cleavage

of the AM ester.[11]

Excitation Wavelengths 340 nm and 380 nm
For Ca2+-bound and Ca2+-

free Fura-PE3, respectively.

Emission Wavelength ~510 nm

Emission maximum is

relatively unchanged with

Ca2+ binding.[2]
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Issue Possible Cause Suggested Solution

Low Fluorescence Intensity

- Inadequate dye

concentration- Short

incubation time- Poor cell

health- Hydrolysis of Fura-PE3

AM

- Increase Fura-PE3 AM

concentration.- Extend the

incubation period.- Ensure

cells are healthy and viable.-

Prepare fresh Fura-PE3 AM

working solution.[8]

High Background

Fluorescence

- Incomplete removal of

extracellular dye- Serum in

loading medium

- Wash cells thoroughly (at

least three times) after

loading.- Load cells in a

serum-free buffer.[8]

Uneven Cell Loading
- Poor dispersion of Fura-PE3

AM- Cell clumping

- Use Pluronic® F-127 to aid in

dye solubilization.- Ensure

cells are in a single-cell

suspension.[8]

Dye Leakage from Cells - Active transport out of the cell

- Use an anion transport

inhibitor like probenecid.-

Perform experiments at a

lower temperature.[4]

Dye Compartmentalization
- Incubation at higher

temperatures

- Try loading cells at room

temperature.[2][4]

No Response to Calcium

- Incomplete de-esterification-

Instrument settings incorrect-

Calcium concentration outside

the dynamic range of the dye

- Allow for a sufficient de-

esterification period (e.g., 30

minutes).[8]- Verify instrument

settings (e.g.,

excitation/emission

wavelengths, gain).[12]-

Ensure your experimental

calcium concentrations are

within the detection range of

Fura-PE3.[12]
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Preparation
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Caption: Experimental workflow for Fura-PE3 AM cell loading.
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Caption: Intracellular activation and calcium detection by Fura-PE3.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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